molecular formula C10H14N2O B13296397 6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine

6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine

Cat. No.: B13296397
M. Wt: 178.23 g/mol
InChI Key: NGAGCSYWDFQHQP-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine is a chemical compound with a unique structure that includes a cyclopropylmethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a cyclopropylmethanol derivative with a suitable leaving group on the pyridine ring.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclopropylmethoxy)-2-methylpyridin-3-ylboronic acid
  • 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid

Uniqueness

6-(Cyclopropylmethoxy)-2-methylpyridin-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-2-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-7-9(11)4-5-10(12-7)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3

InChI Key

NGAGCSYWDFQHQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OCC2CC2)N

Origin of Product

United States

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